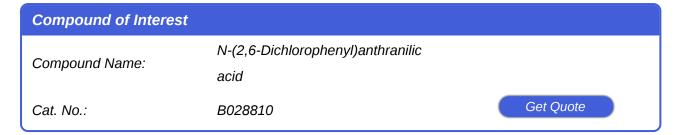


N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Biological Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, a synthetic derivative of anthranilic acid, belongs to the fenamate class of compounds. Historically, fenamates have been investigated for their potent anti-inflammatory and analgesic properties, with several members of this class being developed into non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of a dichlorophenyl ring on the anthranilic acid scaffold imparts distinct physicochemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the biological activity profile of **N-(2,6-dichlorophenyl)anthranilic acid**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Biological Activities

N-(2,6-Dichlorophenyl)anthranilic acid exhibits a range of biological activities, with its primary mechanism of action believed to be the inhibition of cyclooxygenase (COX) enzymes. [1] Beyond this, studies on related compounds and derivatives suggest potential interactions with other important biological targets.

Anti-inflammatory and Analgesic Properties



The anti-inflammatory and analgesic effects of **N-(2,6-dichlorophenyl)anthranilic acid** are primarily attributed to its inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While specific IC50 values for **N-(2,6-dichlorophenyl)anthranilic acid** against COX-1 and COX-2 are not readily available in the public domain, data for the closely related fenamate, mefenamic acid, and its derivatives provide a valuable reference for the potential potency and selectivity of this class of compounds.[2]

Quantitative Biological Data

To facilitate a comparative analysis of the biological activity of **N-(2,6-dichlorophenyl)anthranilic acid** and its analogs, the following tables summarize the available quantitative data for related compounds. It is important to note the absence of specific IC50 values for the parent compound, **N-(2,6-dichlorophenyl)anthranilic acid**, in the reviewed literature.

Table 1: Cyclooxygenase (COX) Inhibition Data for Mefenamic Acid and its Derivatives[2]

Compound	COX-1 IC50 (µM)	COX-2 IC50 (µM)	COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Mefenamic Acid	21.2	7.3	2.9
JS-3	Not specified	8.1	5.56
JS-4	Not specified	4.3	13.7

Table 2: Other Reported Biological Activities of Anthranilic Acid Derivatives



Target	Compound Type	Activity/Potency	Reference
Hepatitis C NS5B Polymerase	Anthranilic acid derivatives	IC50 values ranging from 2.01 to 23.84 μM	[3]
Ryanodine Receptor	Insecticidal anthranilic diamides	Potent activators	[4]
Matrix Metalloproteinases (MMPs)	Anthranilate- hydroxamic acid sulfonamides	Potent inhibitors of MMP-9 and MMP-13	[5]

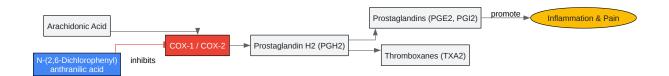
Potential Signaling Pathway Involvement

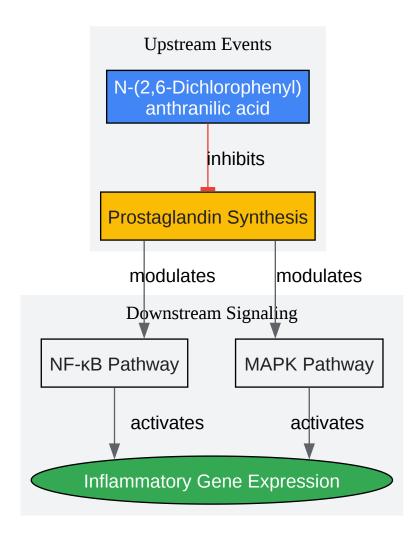
The biological effects of **N-(2,6-dichlorophenyl)anthranilic acid** are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular responses. Based on its primary activity as a COX inhibitor, its influence can be extrapolated to pathways regulated by prostaglandins.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

As a COX inhibitor, **N-(2,6-dichlorophenyl)anthranilic acid** directly blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxanes (TXA2). This inhibition is the cornerstone of its anti-inflammatory and analgesic effects.



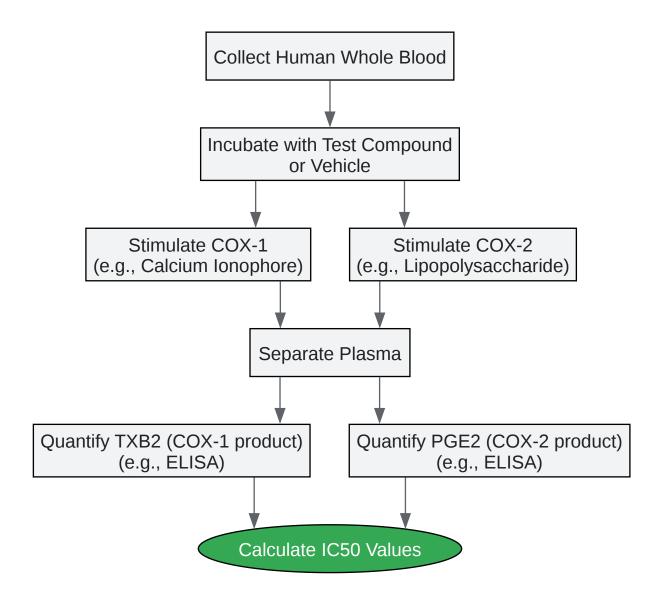












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]



- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]
- 5. Investigation on biological activities of anthranilic acid sulfonamide analogs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Biological Activity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028810#n-2-6-dichlorophenyl-anthranilic-acid-biological-activity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com